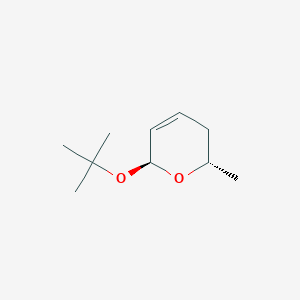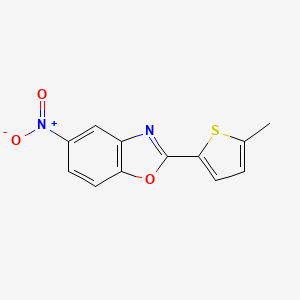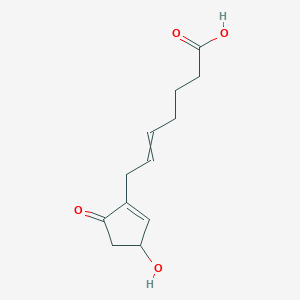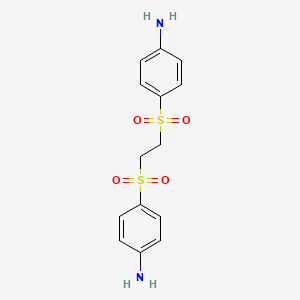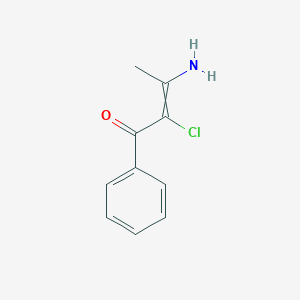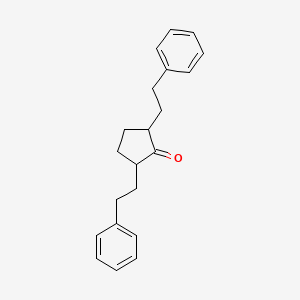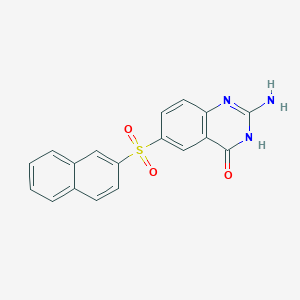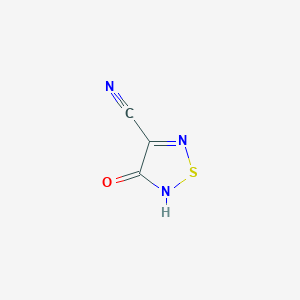
2-Chloro-1-methylquinolin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methylquinolin-1-ium is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a chlorine atom and a methyl group in the quinoline ring system imparts unique chemical properties to this compound, making it a compound of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylquinolin-1-ium typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated systems to control the reaction conditions, ensuring consistent product quality and yield. The starting materials, such as 2-chloroquinoline and methyl iodide, are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methylquinolin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol.
Oxidation: Hydrogen peroxide or other peroxides in an aqueous or organic solvent.
Reduction: Sodium borohydride in solvents like methanol or ethanol.
Major Products Formed
Substitution: Formation of 2-amino-1-methylquinolin-1-ium or 2-thio-1-methylquinolin-1-ium derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 2-Chloro-1-methylquinolin-1-ium is primarily attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
2-Chloro-1-methylquinolin-1-ium can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
1-Methylquinoline:
2-Chloro-1-methylquinoline: Similar structure but lacks the ionic nature of the quinolinium ion, which can influence its solubility and interaction with biological targets.
The unique combination of the chlorine atom and the methyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
45998-43-4 |
|---|---|
Fórmula molecular |
C10H9ClN+ |
Peso molecular |
178.64 g/mol |
Nombre IUPAC |
2-chloro-1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H9ClN/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7H,1H3/q+1 |
Clave InChI |
BTGAPGLGVRNSDV-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(C=CC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
